2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Overview
Description
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one is related to research on Dipeptidyl Peptidase IV (DPP IV) inhibitors, which are a class of compounds with therapeutic potential for the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the breakdown of incretin hormones, thereby increasing insulin secretion in response to blood glucose levels. The search for new DPP IV inhibitors is intense due to the relatively recent approval of marketed compounds and the absence of long-term side effect data. The chemical structure of this compound aligns with the interest in developing molecules that inhibit GLP-1 and GIP degradation without affecting other substrates or the protein's interactions, pointing to its potential utility in designing effective diabetes treatments (Mendieta, Tarragó, & Giralt, 2011).
Chemical Synthesis and Biological Activity
Research on compounds like this compound encompasses the synthesis and exploration of their biological activities, especially as they relate to heterocyclic chemistry and the development of pharmaceuticals. This compound is part of a broader category of chemicals that include pyridine and piperidine derivatives, which are crucial in medicinal chemistry for their diverse biological activities. These activities can range from anticancer, antimicrobial, and anti-inflammatory effects to roles in central nervous system disorders. The exploration of these compounds' chemistry, including their preparation, properties, and potential applications, highlights the critical role of such molecules in advancing drug discovery and development (Boča, Jameson, & Linert, 2011).
Drug Development and Neurological Applications
The compound is also relevant in the context of developing novel central nervous system (CNS) acting drugs. Research indicates that heterocycles containing nitrogen, such as pyridine and piperidine, form a significant class of organic compounds with potential CNS effects. These effects can range from treating depression and euphoria to managing convulsions. The structural features of these compounds, including their ability to undergo keto-enol tautomerism and form chiral centers, provide a rich ground for synthesizing novel molecules with targeted CNS activity. This research underscores the potential of compounds like this compound in serving as lead molecules for developing new CNS drugs (Saganuwan, 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperidine nucleus, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
Compounds with similar structures have been found to have a variety of effects, often related to their interaction with their targets .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can greatly affect the action of similar compounds .
Properties
IUPAC Name |
2-amino-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-12(16)15-7-2-1-5-11(15)10-4-3-6-14-9-10/h3-4,6,9,11H,1-2,5,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYELFOBUNGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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